molecular formula C22H30O4 B1682228 テラメプロコル CAS No. 24150-24-1

テラメプロコル

カタログ番号: B1682228
CAS番号: 24150-24-1
分子量: 358.5 g/mol
InChIキー: ORQFDHFZSMXRLM-IYBDPMFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

テラメプロコルは、テトラ-O-メチルノルジヒドログアイアレチク酸としても知られており、ノルジヒドログアイアレチク酸の合成誘導体です。これは、特に腫瘍学におけるその潜在的な治療的用途のために、大きな関心を集めている小分子です。 テラメプロコルは、細胞分裂、アポトーシス、薬剤耐性などのさまざまな細胞プロセスに影響を与えるグローバル転写阻害剤として機能します .

科学的研究の応用

生化学分析

Biochemical Properties

Terameprocol plays a significant role in biochemical reactions by inhibiting the binding of specificity protein 1 (Sp1) transcription factor to DNA. This inhibition affects the expression of several genes, including those involved in cell cycle regulation and apoptosis. Terameprocol interacts with enzymes such as cyclin-dependent kinase 1 and proteins like survivin and vascular endothelial growth factor (VEGF). These interactions lead to the suppression of gene expression, resulting in growth arrest and apoptosis of cancer cells .

Cellular Effects

Terameprocol exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the growth of tumor-derived cell lines and reduce the production of inflammatory cytokines and chemokines. Terameprocol influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, by preventing the binding of RelA to DNA. This inhibition leads to decreased expression of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) .

Molecular Mechanism

The molecular mechanism of terameprocol involves its ability to inhibit Sp1 transcription factor binding at specific promoter regions. This inhibition affects the expression of genes essential for cell proliferation and survival. Terameprocol also inhibits the activity of cyclin-dependent kinase 1 and reduces the expression of survivin and VEGF. These actions result in cell cycle arrest, apoptosis, and decreased angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of terameprocol have been observed to change over time. Terameprocol has shown stability in various formulations, and its long-term effects on cellular function have been studied in both in vitro and in vivo models. In a phase I study, terameprocol was administered to patients with recurrent high-grade gliomas, and stable disease was noted in some patients for extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of terameprocol vary with different dosages in animal models. Preclinical studies have demonstrated its potent anticancer activity in tumor cell lines and animal models. Terameprocol has been shown to inhibit tumor growth and reduce angiogenesis at specific dosages. Higher doses may lead to adverse effects such as hypoxia and interstitial nephritis .

Metabolic Pathways

Terameprocol is involved in metabolic pathways that regulate cell division and apoptosis. It affects the expression of genes involved in these processes by inhibiting Sp1 transcription factor binding. Terameprocol also interacts with enzymes such as cyclin-dependent kinase 1 and proteins like survivin, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Terameprocol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Terameprocol’s distribution within the body has been studied in clinical trials, where its pharmacokinetics and clearance were evaluated .

Subcellular Localization

The subcellular localization of terameprocol is crucial for its activity and function. Terameprocol inhibits the nuclear translocation of NF-κB RelA and prevents its binding to DNA. This inhibition affects the transcription of pro-inflammatory genes and reduces the production of cytokines and chemokines. Terameprocol’s localization within the nucleus and its interaction with transcription factors are essential for its therapeutic effects .

準備方法

合成経路と反応条件

テラメプロコルは、ノルジヒドログアイアレチク酸のメチル化によって合成されます。このプロセスには、炭酸カリウムなどの塩基の存在下で、ヨウ化メチルまたは硫酸ジメチルなどのメチル化剤を使用することが含まれます。 この反応は通常、アセトンまたはジメチルホルムアミドなどの有機溶媒中で、高温で起こります .

工業生産方法

テラメプロコルの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、最終生成物の品質と収率を確保するために、高純度の試薬と溶媒を使用することが含まれます。 反応条件は、メチル化プロセスの効率を最大限に高めるように最適化され、生成物は再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

テラメプロコルは、次のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、キノン誘導体、ジヒドロ誘導体、およびさまざまな置換されたテラメプロコル化合物があります .

科学研究への応用

類似化合物との比較

類似化合物

独自性

テラメプロコルは、強力な転写阻害活性とその癌細胞の放射線療法に対する感受性を高める能力によって、独自性を持ちます。 その母体化合物であるノルジヒドログアイアレチク酸とは異なり、テラメプロコルは、有意な抗癌作用を持つことが示されており、さらなる臨床開発のための有望な候補となっています .

生物活性

Terameprocol, also known as Tetra-O-Methyl Nordihydroguaiaretic Acid (M4N), is a global transcription inhibitor that has garnered attention for its potential therapeutic applications in oncology. This compound exhibits biological activity through various mechanisms, primarily involving the modulation of gene expression related to apoptosis, drug resistance, and radiosensitivity. The following sections detail the biological activity of terameprocol, including key findings from clinical studies and preclinical research.

Terameprocol functions primarily by inhibiting the transcription of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. By downregulating survivin and other cell cycle regulators such as Cdk1, terameprocol promotes apoptosis in tumor cells while sparing normal tissues. This selective action is crucial for its potential use in cancer therapy.

  • Survivin Inhibition : Terameprocol reduces survivin transcription and expression, which is associated with enhanced apoptosis in cancer cells. Studies have shown that this downregulation occurs in a time- and dose-dependent manner in various cancer cell lines, including lung cancer cells (HCC2429 and H460) .
  • Radiosensitization : Terameprocol has been demonstrated to enhance the sensitivity of non-small cell lung carcinoma (NSCLC) cells to radiation therapy. Clonogenic assays revealed that treatment with terameprocol significantly decreases cell survival when combined with radiation .

Phase I Trials

A multicenter Phase I clinical trial evaluated terameprocol's safety and efficacy in patients with recurrent high-grade gliomas. Key findings from this study include:

  • Study Design : Patients received terameprocol intravenously for 5 consecutive days each month, with doses ranging from 750 mg to 2200 mg per day .
  • Efficacy : While no complete responses were observed, stable disease was noted in 28% of evaluable patients, with some patients continuing treatment for over six months . The median survival for participants was reported at 5.9 months.
  • Toxicity : The compound was well tolerated at doses up to 1700 mg/day. However, higher doses (2200 mg/day) were associated with hypoxia and interstitial nephritis .

Intralesional Administration

Another Phase I study investigated the intralesional administration of terameprocol in patients with recurrent head and neck cancers:

  • Administration : Patients received weekly injections aimed at delivering 20 mg of terameprocol per cubic centimeter of tumor volume.
  • Outcomes : In five out of six patients who completed three doses, tumors became necrotic without damaging adjacent healthy tissues, indicating promising local efficacy .

Antitumor Activity

Preclinical studies have demonstrated the antitumor activity of terameprocol across various cancer types:

  • Combination Therapies : Terameprocol has shown synergistic effects when combined with other anticancer agents like temozolomide (TMZ). In xenograft models, this combination resulted in significant tumor reduction and altered metabolic pathways within tumor cells .
  • Energy Metabolism Suppression : Research indicates that terameprocol inhibits energy metabolism in cancer cells by reducing glycolysis and oxidative phosphorylation, further contributing to its antitumor effects .

Summary of Findings

Study TypeKey Findings
Phase I Glioma- Median survival: 5.9 months
- Stable disease in 28%
Intralesional Study- Tumor necrosis without adjacent tissue damage
Preclinical Trials- Enhanced radiosensitivity
- Synergistic effects with TMZ

特性

IUPAC Name

4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQFDHFZSMXRLM-IYBDPMFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](C)CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24150-24-1
Record name Terameprocol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024150241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terameprocol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 24150-24-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERAMEPROCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YET703F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terameprocol
Reactant of Route 2
Terameprocol
Reactant of Route 3
Terameprocol
Reactant of Route 4
Terameprocol
Reactant of Route 5
Terameprocol
Reactant of Route 6
Reactant of Route 6
Terameprocol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。